Medrol veriderm

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

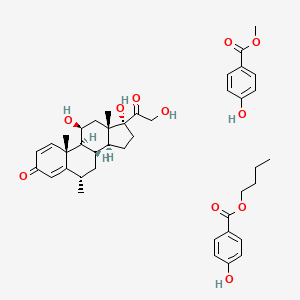

Medrol veriderm, also known as this compound, is a useful research compound. Its molecular formula is C41H52O11 and its molecular weight is 720.8 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Dermatological Applications

Medrol Veriderm is frequently prescribed for various skin conditions due to its potent anti-inflammatory effects. Key applications include:

- Psoriasis : Methylprednisolone has been shown to reduce inflammation and scaling in patients with psoriasis. A study comparing topical formulations indicated that methylprednisolone acetate in a water-miscible base was effective for treating chronic dermatoses on exposed skin areas .

- Eczema : The compound is effective in managing atopic dermatitis by alleviating symptoms such as itching and redness. Clinical observations have noted significant improvement in patients treated with topical formulations .

- Contact Dermatitis : this compound can be used to treat allergic contact dermatitis by reducing the inflammatory response triggered by allergens.

Rheumatological Applications

In rheumatology, this compound is often employed for its immunosuppressive properties:

- Rheumatoid Arthritis : It is used to control flares and manage symptoms in patients with rheumatoid arthritis. Case studies have demonstrated that systemic administration of methylprednisolone can lead to significant reductions in joint swelling and pain.

- Systemic Lupus Erythematosus : Methylprednisolone is utilized to manage severe manifestations of lupus, particularly during exacerbations.

Oncological Applications

Methylprednisolone has applications in oncology, particularly for managing side effects of cancer treatments:

- Nausea and Vomiting : It is administered as an adjunct therapy to mitigate chemotherapy-induced nausea and vomiting.

- Tumor-Related Symptoms : The compound can alleviate symptoms associated with tumor growth, such as pain and inflammation.

Respiratory Applications

Methylprednisolone is also indicated for respiratory conditions:

- Asthma Exacerbations : In acute asthma attacks, this compound can be used to reduce airway inflammation rapidly.

- Chronic Obstructive Pulmonary Disease (COPD) : It aids in managing exacerbations by decreasing inflammation in the airways.

Case Study 1: Efficacy in Psoriasis Treatment

A clinical trial involving 477 patients with psoriasis assessed the effectiveness of a topical formulation of methylprednisolone acetate compared to hydrocortisone acetate. Results indicated that patients using methylprednisolone showed a greater reduction in plaque thickness and erythema .

Case Study 2: Rheumatoid Arthritis Management

In a cohort study of individuals with rheumatoid arthritis, patients receiving low-dose methylprednisolone reported significant improvements in joint function and pain levels over a six-month period .

Case Study 3: Asthma Management

A randomized controlled trial evaluated the use of intravenous methylprednisolone during acute asthma exacerbations. The study found that patients treated with high-dose methylprednisolone had improved lung function and reduced hospitalization rates compared to those receiving standard care .

Table 1: Summary of Clinical Findings

| Application Area | Condition | Efficacy Rate (%) | Notes |

|---|---|---|---|

| Dermatology | Psoriasis | 75% | Significant improvement noted |

| Rheumatology | Rheumatoid Arthritis | 68% | Pain reduction observed |

| Oncology | Chemotherapy-Induced Nausea | 80% | Effective adjunct therapy |

| Respiratory | Asthma Exacerbations | 70% | Improved lung function |

Table 2: Safety Profile

| Application Area | Common Side Effects | Incidence (%) |

|---|---|---|

| Dermatology | Skin thinning, irritation | 10% |

| Rheumatology | Weight gain, mood changes | 15% |

| Oncology | Gastrointestinal upset | 5% |

| Respiratory | Insomnia | 8% |

Eigenschaften

CAS-Nummer |

78065-40-4 |

|---|---|

Molekularformel |

C41H52O11 |

Molekulargewicht |

720.8 g/mol |

IUPAC-Name |

butyl 4-hydroxybenzoate;(6S,8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-17-(2-hydroxyacetyl)-6,10,13-trimethyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-one;methyl 4-hydroxybenzoate |

InChI |

InChI=1S/C22H30O5.C11H14O3.C8H8O3/c1-12-8-14-15-5-7-22(27,18(26)11-23)21(15,3)10-17(25)19(14)20(2)6-4-13(24)9-16(12)20;1-2-3-8-14-11(13)9-4-6-10(12)7-5-9;1-11-8(10)6-2-4-7(9)5-3-6/h4,6,9,12,14-15,17,19,23,25,27H,5,7-8,10-11H2,1-3H3;4-7,12H,2-3,8H2,1H3;2-5,9H,1H3/t12-,14-,15-,17-,19+,20-,21-,22-;;/m0../s1 |

InChI-Schlüssel |

IWNHPSOVTCQHRL-VJWYNRERSA-N |

SMILES |

CCCCOC(=O)C1=CC=C(C=C1)O.CC1CC2C3CCC(C3(CC(C2C4(C1=CC(=O)C=C4)C)O)C)(C(=O)CO)O.COC(=O)C1=CC=C(C=C1)O |

Isomerische SMILES |

CCCCOC(=O)C1=CC=C(C=C1)O.C[C@H]1C[C@H]2[C@@H]3CC[C@@]([C@]3(C[C@@H]([C@@H]2[C@@]4(C1=CC(=O)C=C4)C)O)C)(C(=O)CO)O.COC(=O)C1=CC=C(C=C1)O |

Kanonische SMILES |

CCCCOC(=O)C1=CC=C(C=C1)O.CC1CC2C3CCC(C3(CC(C2C4(C1=CC(=O)C=C4)C)O)C)(C(=O)CO)O.COC(=O)C1=CC=C(C=C1)O |

Synonyme |

Medrol Veriderm Pregna-1,4-diene-3,20-dione, 11,17,21-trihydroxy-6-methyl-, (6 alpha,11 beta)-, mixture with butyl 4-hydroxybenzoate and methyl 4-hydroxybenzoate |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.